Bmvc-8C3O

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

BMVC-8C3Oの合成には、中間体の調製とその後の特定の条件下での反応を含む複数のステップが必要です。詳細な合成経路と反応条件は多くの場合、製造元によって異なり、機密情報となります。 この化合物は通常、標準的な有機合成技術を用いて研究室で調製されます .

化学反応の分析

BMVC-8C3Oは、主にリガンド誘起トポロジー変換反応を受けます。 ヒトテロメアDNA G-四重鎖をハイブリッド型から平行型に変換することができます 。 この変換には、特定のG-四重鎖構造に応じて、局所的な再配置と大幅な展開イベントが含まれます 。 これらの反応で使用される一般的な試薬には、さまざまな溶媒や安定剤が含まれます .

科学研究への応用

This compoundは、特にがん研究分野において、いくつかの科学研究への応用があります。 c-FOSプロモーターに位置するGリッチ配列を安定化することで、c-FOS発現を抑制することが示されています 。 この抑制により、上皮成長因子受容体阻害剤であるオシメルチニブに対する獲得耐性がん細胞の感受性が向上します 。 さらに、this compoundは、分子ドッキング研究で使用されて、標的タンパク質との結合相互作用を調査してきました .

科学的研究の応用

Chemical Properties and Mechanism of Action

BMVC-8C3O is known for its ability to stabilize G-quadruplex (G4) structures, which are nucleic acid conformations that play critical roles in cellular processes such as gene regulation and telomere maintenance. The compound enhances the thermal stability of G4 structures significantly more than its precursor, BMVC, with an increase in melting temperature by approximately 50°C compared to about 20°C for BMVC .

Mechanism of Action:

- G4 Stabilization: this compound stabilizes G4 structures formed by human telomeres and can induce conformational changes from non-parallel to parallel G4 structures under physiological conditions .

- Cancer Cell Inhibition: It has been demonstrated that this compound effectively inhibits the proliferation of cancer cells (e.g., CL1-0 lung cancer cells) while showing minimal effects on normal cells (e.g., MRC-5) at similar concentrations .

Cancer Treatment

This compound has shown promise as a therapeutic agent in cancer treatment:

- Cell Proliferation Studies: In vitro studies indicate that long-term treatment with this compound significantly slows down the proliferation of CL1-0 cancer cells, halting growth after approximately 20 days .

- Selectivity: The compound exhibits a selective toxicity profile, sparing normal cells while targeting cancerous ones, making it a potential candidate for targeted cancer therapies .

Fluorescence Imaging

This compound serves as an effective fluorescence probe for imaging G4 structures within living cells:

- Cellular Uptake: Studies have shown that BMVC can penetrate cell membranes and localize in various organelles depending on the G4 structure's conformation. For instance, GROs with parallel G4 structures were primarily found in lysosomes, while non-parallel structures accumulated in mitochondria .

- Spectral Shifts: The interaction of BMVC with different G4 structures results in significant changes in fluorescence intensity, enabling researchers to visualize and monitor these complexes within cellular environments .

Data Tables

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on CL1-0 lung cancer cells. After administering a concentration of 1.0 µM over several weeks, results indicated a marked slowdown in cell growth, demonstrating its potential as an anti-cancer agent. The study highlighted that while cancer cell proliferation was inhibited, normal MRC-5 cells remained largely unaffected, suggesting a selective action mechanism .

Case Study 2: Imaging G4 Structures

Utilizing BMVC as a probe, researchers conducted experiments to visualize G4 DNA structures in live CL1-0 cells. The study revealed that different G4 conformations could be tracked based on their fluorescence characteristics. This capability allows for real-time monitoring of cellular processes involving G4 DNA structures, making it a valuable tool in molecular biology research .

作用機序

BMVC-8C3Oの作用機序には、核酸中のG-四重鎖構造への結合が含まれます。 これらの構造を安定化することで、this compoundはテロメラーゼやDNA複製および修復に関与する他の酵素の活性を阻害することができます 。 この安定化により、c-FOSなどの遺伝子発現が抑制され、がん細胞の標的療法に対する感受性が向上します .

類似の化合物との比較

This compoundは、ヒトテロメアDNA G-四重鎖の非平行型から平行型へのトポロジー変換を誘導する能力により、G-四重鎖リガンドの中でユニークです 。 同様の化合物には、N2-メチルグアニン、サッカリン、および1-メチルイミダゾールがあり、これらもG-四重鎖構造を標的としていますが、結合親和性と特異性は異なる可能性があります .

他に質問がある場合や、詳細が必要な場合は、お気軽にお問い合わせください!

類似化合物との比較

BMVC-8C3O is unique among G-quadruplex ligands due to its ability to induce topological conversion from non-parallel to parallel forms in human telomeric DNA G-quadruplexes . Similar compounds include N2-methylguanine, saccharin, and 1-methylimidazole, which also target G-quadruplex structures but may have different binding affinities and specificities .

If you have any more questions or need further details, feel free to ask!

生物活性

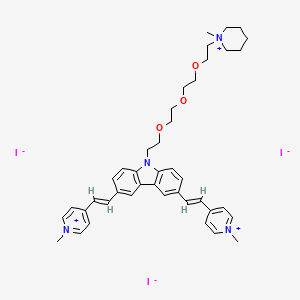

Bmvc-8C3O, a synthetic compound known chemically as 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide with a tetraethylene glycol moiety, has garnered attention in molecular biology for its ability to interact with G-quadruplex (G4) DNA structures. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has a molecular weight of approximately 1042.61 g/mol and is classified as a G4 ligand. Its primary mechanism involves stabilizing and converting G4 DNA structures from non-parallel to parallel forms, which are thermally more stable. This stabilization is facilitated by local dehydration effects upon binding, leading to significant alterations in the melting temperature and structural properties of the DNA.

Key Mechanisms:

- Binding Affinity: this compound selectively binds to G4 sequences, enhancing their stability. For instance, it increases the melting temperature (Tm) of specific G4 sequences from approximately 60°C to over 120°C in K+ solutions .

- Structural Conversion: The compound induces structural changes observable through techniques such as circular dichroism (CD) and NMR spectroscopy, confirming the transition from hybrid or non-parallel G4 conformations to more stable parallel forms .

Anti-Cancer Properties

Recent studies have highlighted the potential of this compound as an anti-cancer agent. It has demonstrated efficacy in suppressing the expression of oncogenes such as c-FOS and epidermal growth factor receptor (EGFR) in non-small cell lung cancer (NSCLC) models. This suppression is significant for tumors that exhibit resistance to conventional therapies like osimertinib.

Findings:

- Growth Inhibition: this compound effectively inhibits cell proliferation in NSCLC by targeting G4 structures involved in oncogene regulation .

- Synergistic Effects: When combined with osimertinib, this compound enhances therapeutic efficacy against osimertinib-resistant tumors, suggesting a novel approach to overcome resistance mechanisms in cancer treatment .

Study on G4 Ligands

A study investigated the impact of this compound on various G4 sequences under physiological conditions (37°C). The results indicated that this compound could induce structural changes that resemble those achieved through thermal activation. This was evidenced by time-evolved CD spectra and NMR analyses showing rapid and gradual changes in G4 structure upon treatment with the compound .

In Vivo Application

In vivo experiments have demonstrated that combining this compound with osimertinib leads to a significant reduction in tumor growth in mouse models. This combination therapy not only targets c-FOS expression but also inhibits pathways related to PI3K/AKT signaling, further enhancing its anti-cancer effects .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂I₂ |

| Molecular Weight | 1042.61 g/mol |

| Melting Temperature Increase | >45°C |

| Effective Concentration | 5 eq. for structural changes |

特性

IUPAC Name |

9-[2-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethoxy]ethoxy]ethyl]-3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]carbazole;triiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H53N4O3.3HI/c1-43-19-15-35(16-20-43)7-9-37-11-13-41-39(33-37)40-34-38(10-8-36-17-21-44(2)22-18-36)12-14-42(40)45(41)23-27-47-29-31-49-32-30-48-28-26-46(3)24-5-4-6-25-46;;;/h7-22,33-34H,4-6,23-32H2,1-3H3;3*1H/q+3;;;/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMJOQQQBQBOMV-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C.[I-].[I-].[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=C(C=C1)/C=C/C2=CC3=C(N(C4=C3C=C(C=C4)/C=C/C5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C)C=C2.[I-].[I-].[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H53I3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1042.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。